5-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one
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Overview
Description
5-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine core
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the bromination of a naphthyridine precursor. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction may require a solvent such as acetic acid or dichloromethane and is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom, forming a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Mechanism of Action
The mechanism of action for 5-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Uniqueness
The presence of the bromine atom in 5-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one can enhance its reactivity in substitution reactions and may influence its biological activity, making it a unique compound for various applications.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-10-3-6-5(7)1-2-11-8(6)12/h3-4H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWJWILEDINQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=CC(=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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